molecular formula C20H29ClN2O4 B5655752 3-[(3R*,4S*)-1-(3-chloro-4-methoxybenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol

3-[(3R*,4S*)-1-(3-chloro-4-methoxybenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol

Cat. No. B5655752
M. Wt: 396.9 g/mol
InChI Key: VEYDIGVIVOQLAO-AEFFLSMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of structurally complex molecules often involves multi-step chemical reactions, regiospecific manipulations, and the application of spectroscopic techniques for structure elucidation. While the specific synthesis path for the mentioned compound is not directly available, similar compounds have been synthesized through regiospecific reactions and characterized using single-crystal X-ray analysis to unambiguously determine their structure (Kumarasinghe et al., 2009). Synthesis routes often involve the aminomethylation of precursor molecules, followed by reduction and functional group transformations to achieve the desired molecular architecture (Papoyan et al., 2011).

Molecular Structure Analysis

The molecular structure of complex organic compounds is pivotal for understanding their chemical behavior and potential applications. The structural analysis typically involves X-ray crystallography, which provides detailed information about molecular conformation, stereochemistry, and intermolecular interactions. Such analysis reveals conformational differences and unique molecular arrangements that are crucial for the compound's properties and reactivity (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of a compound are influenced by its functional groups and molecular structure. For instance, the presence of morpholine and piperidine rings can impart specific reactivity patterns, such as susceptibility to nucleophilic substitution reactions or interactions with biological targets. The synthesis and properties of related compounds have demonstrated pronounced anticonvulsive and some peripheral n-cholinolytic activities, indicating the potential for diverse chemical reactivity and biological interactions (Papoyan et al., 2011).

Physical Properties Analysis

The physical properties of chemical compounds, including melting point, boiling point, solubility, and crystal structure, are essential for their practical application and handling. These properties are determined by the compound's molecular structure and intermolecular forces. The crystal structure analysis provides insights into the solid-state arrangement and potential implications for solubility and stability (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for chemical transformations, are central to understanding a compound's applications. These properties are influenced by the molecular structure, presence of reactive functional groups, and stereochemistry. Investigations into similar compounds have explored their antifungal and antiradical activities, showcasing the potential chemical properties that could be expected for the compound (Zhou et al., 2013).

properties

IUPAC Name

(3-chloro-4-methoxyphenyl)-[(3R,4S)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O4/c1-26-19-5-4-15(13-17(19)21)20(25)23-7-6-18(16(14-23)3-2-10-24)22-8-11-27-12-9-22/h4-5,13,16,18,24H,2-3,6-12,14H2,1H3/t16-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYDIGVIVOQLAO-AEFFLSMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C(C2)CCCO)N3CCOCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N2CC[C@@H]([C@@H](C2)CCCO)N3CCOCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3R*,4S*)-1-(3-chloro-4-methoxybenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol

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